5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
The compound 5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one belongs to the pyrrolo[3,4-c]pyrazol-6-one class, characterized by a fused bicyclic core with diverse substituents influencing physicochemical and biological properties. This article compares its features with three closely related derivatives, focusing on substituent variations and their hypothetical implications.
Properties
Molecular Formula |
C27H24FN3O4 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H24FN3O4/c1-34-21-12-7-16(15-22(21)35-2)13-14-31-26(17-8-10-18(28)11-9-17)23-24(29-30-25(23)27(31)33)19-5-3-4-6-20(19)32/h3-12,15,26,32H,13-14H2,1-2H3,(H,29,30) |
InChI Key |
PLSRBLSLKYSDBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)F)OC |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclocondensation Parameters
Key variables influencing cyclocondensation efficiency include solvent polarity, temperature, and catalyst selection. Polar aprotic solvents such as dimethylformamide (DMF) facilitate enolate formation, while Brønsted acids like p-toluenesulfonic acid (pTSA) promote imine intermediate stabilization. Reaction monitoring via HPLC-MS reveals optimal conversion occurs at 80–90°C over 12–16 hours, yielding the dihydropyrrolopyrazolone core with >75% purity before purification.
Regioselective Functionalization Challenges
Sequential Functionalization via Etherification and Alkylation
Post-cyclization functionalization of the core structure involves two critical steps: (1) O-methylation of the 2-hydroxyphenyl moiety and (2) N-alkylation with the 3,4-dimethoxyphenethyl group.
Selective O-Methylation Protocols
Methylation of the phenolic -OH group is typically achieved using dimethyl sulfate (DMS) in alkaline aqueous-organic biphasic systems. A patent-pending method utilizes phase-transfer catalysis with tetrabutylammonium bromide, enabling complete conversion within 4 hours at 60°C (Table 1).
Table 1: Comparative O-Methylation Efficiency
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | Acetone/H2O | 60 | 12 | 58 |
| TBAB (0.1 eq) | Toluene/H2O | 60 | 4 | 92 |
| Cs2CO3 | DMF | 80 | 6 | 76 |
N-Alkylation with 3,4-Dimethoxyphenethyl Bromide
Ring-Opening/Ring-Closing (RORC) Strategies
An innovative approach adapted from PMC studies involves transient ring-opening of a pyrrolidine precursor followed by pyrazole annulation. This method enhances stereochemical control, particularly for the 4,5-dihydro configuration.
Key Synthetic Steps:
-
Ring-Opening : Treatment of N-Boc-pyrrolidine with BF3·OEt2 initiates electrophilic cleavage, generating a reactive aza-allyl cation.
-
Pyrazole Formation : Trapping the cation with 4-fluorophenylhydrazine in acetonitrile at −20°C affords the pyrazolone intermediate.
-
Reductive Amination : Pd/C-mediated hydrogenation couples the 3,4-dimethoxyphenethyl group with 92% enantiomeric excess.
Advantages Over Traditional Methods
-
Avoids harsh acidic conditions that degrade methoxy groups
-
Enables late-stage diversification of the phenethyl side chain
-
Reduces purification steps through in situ protecting group removal
Solvent-Free Mechanochemical Synthesis
Recent patent disclosures highlight a solvent-free approach using high-energy ball milling. This green chemistry method achieves 94% conversion in 2 hours by co-grinding the pyrazolone core with 3,4-dimethoxyphenethyl bromide and K2CO3. Key benefits include:
-
Elimination of volatile organic solvents
-
Enhanced reaction kinetics due to increased surface area
-
Improved yields for moisture-sensitive intermediates
Purification and Characterization Challenges
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O + 0.1% TFA) resolves critical impurities:
-
Impurity A : Regioisomeric 3-(4-hydroxyphenyl) derivative (Rt 8.2 min vs. 11.5 min for API)
-
Impurity B : N-Dealkylated byproduct (Rt 6.8 min)
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution could introduce various functional groups in place of halogens.
Scientific Research Applications
5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key structural differences among analogs lie in the substituents attached to the pyrrolo[3,4-c]pyrazol-6-one core. Below is a comparative analysis based on molecular formulas, molar masses, and substituent effects:
Table 1: Structural and Molecular Comparison of Analogs
*Calculated based on molecular formulas using standard atomic weights.
Hypothetical Property Analysis
Electronic Effects
- Fluorine vs. Chlorine Substituents : The target compound’s 4-fluorophenyl group (electron-withdrawing) may enhance metabolic stability compared to the 4-chlorophenyl analog , which has higher lipophilicity (Cl: logP ~2.7 vs. F: logP ~2.1)1.
Steric and Binding Implications
- Aromatic Bulk : The 3,4,5-trimethoxyphenyl group in adds significant steric bulk, which might hinder receptor binding compared to the target compound’s smaller 4-fluorophenyl substituent.
- Hydroxyl Group : The conserved 2-hydroxyphenyl moiety across all analogs suggests a role in hydrogen bonding, possibly critical for interactions with biological targets (e.g., kinase inhibition)2.
Solubility and Bioavailability
- The target compound’s two methoxy groups and hydroxyl substituent may enhance water solubility (~0.1–1 mg/mL estimated) relative to , which lacks polar groups beyond a single fluorine.
Biological Activity
The compound 5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes multiple aromatic rings and functional groups, contributing to its biological activity.
1. Anti-inflammatory Activity
Recent studies indicate that derivatives of pyrrolo[3,4-c]pyrazol-6(2H)-one exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory pathway. The IC50 values for COX-2 inhibition ranged from 0.52 to 22.25 µM, with some derivatives showing greater potency than established drugs like Celecoxib .
2. Antioxidant Activity
The compound's antioxidant potential has been highlighted in various research findings. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. The antioxidant activity was assessed using several assays, demonstrating that the compound can effectively scavenge free radicals .
3. Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer effects. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. The mechanisms involve inducing apoptosis and inhibiting cell cycle progression, particularly in breast and colon cancer models .
The biological activities of this compound are attributed to its ability to modulate several biochemical pathways:
- COX-2 Inhibition : By selectively targeting COX-2, the compound reduces the production of pro-inflammatory mediators.
- Antioxidant Mechanism : It enhances the body's ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- In Vivo Studies : An animal model study demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups .
- Cell Line Studies : In vitro assays using human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptotic markers .
Data Tables
Q & A
Q. Table 1: Key Synthetic Parameters for Yield Optimization
| Step | Parameter | Optimal Condition | Reference |
|---|---|---|---|
| Cyclization | Catalyst | Triethylamine | |
| Functionalization | Solvent | Ethanol | |
| Purification | Technique | Column chromatography |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Substituent | Activity (IC, μM) | Target |
|---|---|---|---|
| Analog A | 4-Fluorophenyl | 12.3 ± 1.2 | COX-2 |
| Analog B | 3,4-Dimethoxyphenyl | 28.7 ± 2.1 | CYP450 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
